An In-depth Technical Guide on the Physicochemical Properties of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid
An In-depth Technical Guide on the Physicochemical Properties of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid is a bicyclic organic compound of interest in medicinal chemistry and drug discovery due to its rigid scaffold, which can be valuable for designing molecules with specific spatial orientations. This technical guide provides a comprehensive overview of its known physicochemical properties. While extensive experimental data for this specific molecule is not publicly available, this document consolidates the existing information and provides context based on related structures and general chemical principles. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this and similar chemical entities.
Chemical Identity and Structure
The fundamental identifying information for 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid is summarized in the table below. The bicyclic system, characterized by a bridged ether linkage, imparts significant conformational rigidity to the molecule.
| Identifier | Value | Source |
| IUPAC Name | 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid | [1] |
| CAS Number | 1098432-95-1 | [1][2] |
| Molecular Formula | C₉H₁₄O₃ | [3][4] |
| Molecular Weight | 170.21 g/mol | [4] |
| Chemical Structure |
| (Structure generated based on IUPAC name) |
Physicochemical Properties
A thorough search of available scientific literature and chemical databases reveals a notable lack of experimentally determined physicochemical data for 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid. A material safety data sheet (MSDS) for the compound explicitly states that properties such as melting point, boiling point, and solubility are "Not available". Commercial suppliers often list a purity of approximately 97%[4].
In the absence of specific data, estimations and comparisons to structurally similar compounds can provide valuable insights for handling, formulation, and experimental design.
| Property | Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature, typical for carboxylic acids of this molecular weight. |
| Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. |
| Solubility | Not available | The presence of the carboxylic acid group suggests some solubility in polar solvents like water, especially at higher pH, and in alcohols. Solubility in nonpolar organic solvents is expected to be limited. |
| pKa | Not available | The acidity of the carboxylic acid group is expected to be in the typical range for aliphatic carboxylic acids, approximately 4-5. The bicyclic structure is unlikely to cause a major deviation from this range. |
| LogP | Not available | The octanol-water partition coefficient (LogP) is a key indicator of lipophilicity. The bicyclic ether and carboxylic acid functionalities suggest a relatively balanced hydrophilic-lipophilic character. |
Experimental Protocols for Physicochemical Property Determination
For researchers seeking to determine the physicochemical properties of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid, the following standard experimental protocols are recommended.
Melting Point Determination
A standard capillary melting point apparatus can be used. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Solubility Assessment
The solubility can be determined by adding increasing amounts of the solute to a fixed volume of a solvent at a constant temperature until saturation is reached. Visual inspection or spectroscopic methods can be used to determine the point of saturation. A range of solvents, including water, buffers at different pH values, ethanol, and dichloromethane, should be tested.
pKa Determination
Potentiometric titration is a common method. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored with a calibrated pH meter. The pKa can be determined from the titration curve.
LogP Determination
The shake-flask method is the classical approach. A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the LogP is calculated as the logarithm of the ratio of the concentrations.
Synthesis
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or associated signaling pathways for 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid. The rigid bicyclic scaffold is a common feature in molecules designed to interact with specific protein binding pockets, suggesting its potential as a building block in drug discovery. Further research would be required to explore its biological effects.
Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound like 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid, from initial synthesis to biological evaluation.
Caption: Logical workflow for the characterization of a novel chemical compound.
Conclusion
2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid represents a chemical entity with potential for applications in drug discovery and development. However, there is a significant gap in the publicly available experimental data regarding its physicochemical properties. This guide has summarized the known information and provided a framework for its experimental determination. Further research is necessary to fully characterize this compound and explore its potential biological activities.

